(S)-1,1,1-Trifluoro-2-propanol
Overview
Description
(S)-1,1,1-Trifluoro-2-propanol is an organic compound characterized by the presence of three fluorine atoms attached to the first carbon of a propanol molecule. This compound is of significant interest due to its unique chemical properties, which are influenced by the trifluoromethyl group. The presence of fluorine atoms imparts distinct reactivity and stability, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1,1,1-Trifluoro-2-propanol typically involves the reduction of (S)-1,1,1-Trifluoro-2-propanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of (S)-1,1,1-Trifluoro-2-propanone under hydrogen gas. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: (S)-1,1,1-Trifluoro-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (S)-1,1,1-Trifluoro-2-propanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned, the reduction of (S)-1,1,1-Trifluoro-2-propanone yields this compound.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form (S)-1,1,1-Trifluoro-2-chloropropane.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products:
Oxidation: (S)-1,1,1-Trifluoro-2-propanone
Reduction: this compound
Substitution: (S)-1,1,1-Trifluoro-2-chloropropane
Scientific Research Applications
(S)-1,1,1-Trifluoro-2-propanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various fluorinated organic compounds. Its unique reactivity makes it valuable in developing new materials and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions due to its ability to mimic certain biological molecules.
Medicine: this compound is explored for its potential in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Industry: It is used in the production of specialty chemicals, agrochemicals, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-1,1,1-Trifluoro-2-propanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is exploited in drug design to improve the delivery and efficacy of therapeutic agents. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and stability.
Comparison with Similar Compounds
1,1,1-Trifluoro-2-propanone: This compound is structurally similar but lacks the hydroxyl group, making it more reactive in certain chemical reactions.
2,2,2-Trifluoroethanol: Another fluorinated alcohol, but with a shorter carbon chain, resulting in different physical and chemical properties.
1,1,1-Trifluoro-2-chloropropane: Formed by substituting the hydroxyl group in (S)-1,1,1-Trifluoro-2-propanol with a chlorine atom, altering its reactivity and applications.
Uniqueness: this compound stands out due to its specific combination of a trifluoromethyl group and a hydroxyl group, providing a unique balance of reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical and biological interactions.
Properties
IUPAC Name |
(2S)-1,1,1-trifluoropropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3O/c1-2(7)3(4,5)6/h2,7H,1H3/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GILIYJDBJZWGBG-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426459 | |
Record name | (2S)-1,1,1-Trifluoropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3539-97-7 | |
Record name | (2S)-1,1,1-Trifluoropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-1,1,1-Trifluoropropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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